
5-(2-Methoxyethylamino)-2-nitropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(2-Methoxyethylamino)-2-nitropyridine is a chemical compound that belongs to the class of nitropyridines. This compound is characterized by the presence of a nitro group (-NO2) and a methoxyethylamino group (-CH2CH2OCH3) attached to a pyridine ring. Nitropyridines are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxyethylamino)-2-nitropyridine typically involves the nitration of a suitable pyridine precursor followed by the introduction of the methoxyethylamino group. One common method involves the nitration of 2-chloropyridine using a mixture of concentrated nitric acid and sulfuric acid to yield 2-nitropyridine. The nitropyridine is then reacted with 2-methoxyethylamine under appropriate conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and advanced purification techniques may be employed to achieve these goals.
Análisis De Reacciones Químicas
Types of Reactions
5-(2-Methoxyethylamino)-2-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The methoxyethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethylamino group, leading to the formation of corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a suitable base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-(2-Methoxyethylamino)-2-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the methoxyethylamino group.
Aplicaciones Científicas De Investigación
5-(2-Methoxyethylamino)-2-nitropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can serve as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It may act as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that can be harnessed for therapeutic purposes.
Industry: Utilized in the production of specialty chemicals and materials. It may be used in the synthesis of dyes, pigments, and other functional materials.
Mecanismo De Acción
The mechanism of action of 5-(2-Methoxyethylamino)-2-nitropyridine depends on its specific application and the biological target it interacts with
Molecular Targets: Binding to specific enzymes, receptors, or other biomolecules, thereby modulating their activity.
Pathways Involved: Influencing biochemical pathways related to its target, such as inhibiting enzyme activity, blocking receptor signaling, or inducing cellular responses.
Comparación Con Compuestos Similares
5-(2-Methoxyethylamino)-2-nitropyridine can be compared with other nitropyridine derivatives and compounds with similar functional groups. Some similar compounds include:
2-Nitropyridine: Lacks the methoxyethylamino group but shares the nitro group on the pyridine ring.
5-Amino-2-nitropyridine: Contains an amino group instead of the methoxyethylamino group.
5-(2-Hydroxyethylamino)-2-nitropyridine: Similar structure but with a hydroxyethylamino group instead of methoxyethylamino.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
884343-39-9 |
|---|---|
Fórmula molecular |
C8H11N3O3 |
Peso molecular |
197.19 g/mol |
Nombre IUPAC |
N-(2-methoxyethyl)-6-nitropyridin-3-amine |
InChI |
InChI=1S/C8H11N3O3/c1-14-5-4-9-7-2-3-8(10-6-7)11(12)13/h2-3,6,9H,4-5H2,1H3 |
Clave InChI |
KXXAQCXUZWEWIP-UHFFFAOYSA-N |
SMILES canónico |
COCCNC1=CN=C(C=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


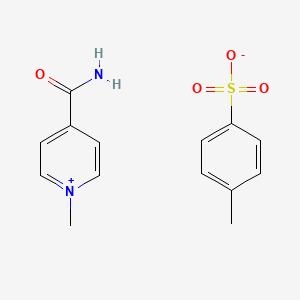
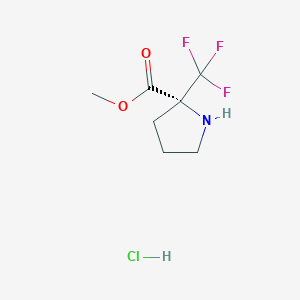

![methyl 3-bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine-7-carboxylate](/img/structure/B13900122.png)
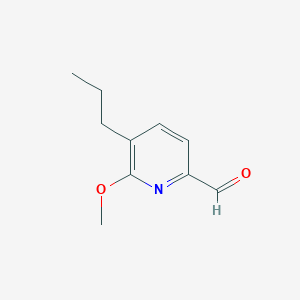
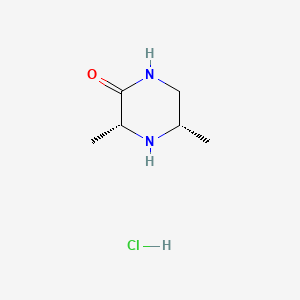
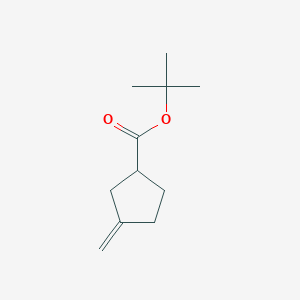
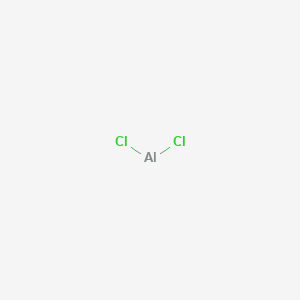


![methyl (5R,8R,10aS)-5-(tert-butoxycarbonylamino)-6-oxo-2,3,4,5,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a][1,5]diazocine-8-carboxylate](/img/structure/B13900182.png)


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
